![molecular formula C9H17N3O4S B8039075 6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid](/img/structure/B8039075.png)
6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form new products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with modified functional groups and enhanced properties.
Scientific Research Applications
6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid can be identified using PubChem’s similarity search tools. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties
Properties
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.H2O4S/c1-2-4-6-9-11-10-8-12(9)7-5-3-1;1-5(2,3)4/h8H,1-7H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVSTFJOYOSHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NN=CN2CCC1.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC2=NN=CN2CCC1.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

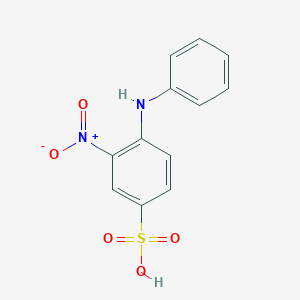


![[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate](/img/structure/B8039036.png)
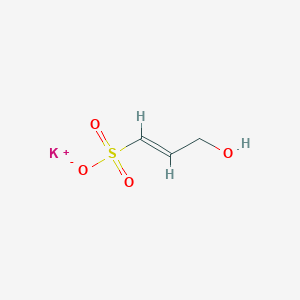
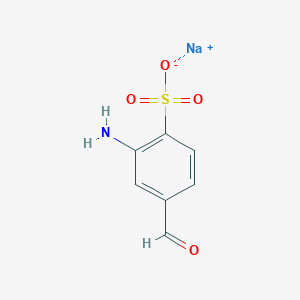
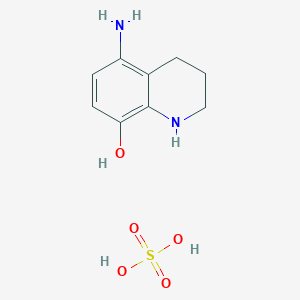
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B8039064.png)
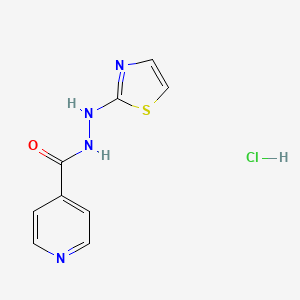

![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]-1H-1,2,4-triazol-3-amine;hydrochloride](/img/structure/B8039090.png)
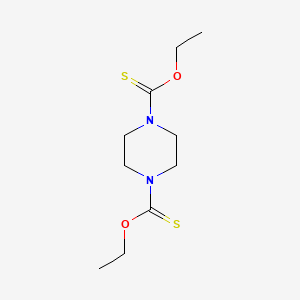
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
